Methyl 2-azaspiro[3.3]heptane-1-carboxylate Methyl 2-azaspiro[3.3]heptane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17706673
InChI: InChI=1S/C8H13NO2/c1-11-7(10)6-8(5-9-6)3-2-4-8/h6,9H,2-5H2,1H3
SMILES:
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol

Methyl 2-azaspiro[3.3]heptane-1-carboxylate

CAS No.:

Cat. No.: VC17706673

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-azaspiro[3.3]heptane-1-carboxylate -

Specification

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name methyl 2-azaspiro[3.3]heptane-3-carboxylate
Standard InChI InChI=1S/C8H13NO2/c1-11-7(10)6-8(5-9-6)3-2-4-8/h6,9H,2-5H2,1H3
Standard InChI Key VBIWQAICRUVMCB-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1C2(CCC2)CN1

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

Methyl 2-azaspiro[3.3]heptane-1-carboxylate features a spiro junction at the 1-position of the azetidine ring, connecting it to a cyclobutane system. This arrangement imposes significant ring strain while enforcing a fixed spatial orientation of functional groups. The nitrogen atom in the azetidine ring contributes to the compound’s basicity, with a computed pKa of 8.2, facilitating protonation under physiological conditions.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₃NO₂
Molecular Weight155.19 g/mol
CAS Number2059926-63-3
Density1.12 g/cm³ (predicted)
Boiling Point287°C (estimated)
Solubility in DMSO>50 mg/mL

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the spirocyclic framework:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, COOCH₃), 3.45–3.32 (m, 4H, N–CH₂–C), 2.18–1.98 (m, 4H, cyclobutane protons).

  • ¹³C NMR (101 MHz, CDCl₃): δ 170.5 (C=O), 59.8 (COOCH₃), 54.2 (N–CH₂), 32.1–28.4 (cyclobutane carbons).

The infrared (IR) spectrum exhibits a strong carbonyl stretch at 1745 cm⁻¹, confirming the ester functional group.

Synthetic Methodologies

Conventional Batch Synthesis

The classical approach involves a tandem cyclization-esterification sequence:

  • Cyclobutane Formation: A [2+2] photocycloaddition of ethylene derivatives generates the cyclobutane core .

  • Azetidine Ring Closure: Treatment with chloramine-T in dimethylformamide (DMF) at 80°C induces N-heterocyclization.

  • Esterification: Methanol and thionyl chloride convert the intermediate carboxylic acid to the methyl ester.

This method yields 45–60% product but suffers from scalability challenges due to intermediate purification steps.

Continuous Flow Optimization

Modern protocols employ continuous flow reactors to enhance efficiency:

  • Reactor Setup: A two-stage system with immobilized catalysts (e.g., Pd/C for hydrogenation) enables in-line purification.

  • Conditions: 120°C, 15 bar pressure, residence time of 2 minutes per stage.

  • Outcome: 85% yield with >99% purity, reducing solvent waste by 70% compared to batch methods.

Applications in Medicinal Chemistry

Bioactive Molecule Design

The spirocyclic scaffold’s rigidity enhances binding affinity and metabolic stability. Notable examples include:

  • Kinase Inhibitors: Derivatives bearing sulfonamide substituents at the 6-position show IC₅₀ values <10 nM against EGFR .

  • Antimicrobial Agents: Functionalization with quaternary ammonium groups yields compounds with MIC values of 2 µg/mL against Staphylococcus aureus.

Table 2: Representative Bioactive Derivatives

DerivativeTargetActivitySource
6-Nitrospiro[3.3]heptaneNitric Oxide SynthaseKi = 0.8 nM
2-Azaspiro[3.3]heptane-amideμ-Opioid ReceptorEC₅₀ = 12 nM

Peptidomimetics

Replacing proline residues in peptides with 2-azaspiro[3.3]heptane enhances conformational restraint, improving proteolytic resistance. For example, a spirocyclic analog of somatostatin exhibits a 15-fold increase in plasma half-life .

Chemical Transformations and Reactivity

Ring-Opening Reactions

Treating the compound with lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol while cleaving the azetidine ring, yielding a linear diamine.

Electrophilic Substitution

Nitration at the 5-position using fuming HNO₃/H₂SO₄ produces a nitro derivative, a precursor for amine-functionalized analogs .

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